2-Acetyloxyethyl-ethyl-dimethylammonium
Description
Properties
Molecular Formula |
C8H18NO2+ |
|---|---|
Molecular Weight |
160.23 g/mol |
IUPAC Name |
2-acetyloxyethyl-ethyl-dimethylazanium |
InChI |
InChI=1S/C8H18NO2/c1-5-9(3,4)6-7-11-8(2)10/h5-7H2,1-4H3/q+1 |
InChI Key |
QANKGJQRYMTXMG-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(C)CCOC(=O)C |
Origin of Product |
United States |
Q & A
Q. What are the optimal synthetic routes for 2-Acetyloxyethyl-ethyl-dimethylammonium, and how can reaction conditions be optimized?
- Methodological Answer : A common approach for synthesizing quaternary ammonium compounds involves nucleophilic substitution or quaternization reactions. For example, N-benzyl-N,N-dimethyl-N-2-phenoxyethylammonium chloride was synthesized by reacting chloro-2-phenoxyethanol with dimethylamine in acetone, followed by benzyl chloride addition . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., acetone) enhance reaction efficiency.
- Temperature : Reactions often proceed at room temperature but may require heating for sluggish kinetics.
- Purification : Crystallization (e.g., washing with fresh acetone) and vacuum drying are critical for isolating high-purity products .
- Monitoring : Use TLC or NMR to track reaction progress and confirm intermediate formation.
Q. How can spectroscopic techniques (NMR, IR) be applied to characterize 2-Acetyloxyethyl-ethyl-dimethylammonium?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for signals corresponding to methyl groups (δ 3.0–3.5 ppm for N-CH₃), acetyloxy protons (δ 2.0–2.5 ppm), and ethyl protons (δ 1.2–1.5 ppm for CH₂CH₃).
- ¹³C NMR : Identify quaternary nitrogen-bound carbons (δ 50–70 ppm) and carbonyl carbons (δ 170–180 ppm) .
- IR : Stretching vibrations for C=O (1720–1740 cm⁻¹) and C-N (1200–1250 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS can verify molecular ion peaks and fragmentation patterns.
Q. What stability considerations are critical for handling 2-Acetyloxyethyl-ethyl-dimethylammonium in aqueous solutions?
- Methodological Answer :
- pH Sensitivity : Quaternary ammonium compounds are prone to hydrolysis under alkaline conditions. Maintain pH < 8 to prevent degradation .
- Storage : Store in airtight containers at 4°C to avoid moisture absorption and thermal decomposition.
- Compatibility : Avoid oxidizing agents (e.g., peroxides) that may induce redox reactions .
Advanced Research Questions
Q. How can computational chemistry models predict the structure-property relationships of 2-Acetyloxyethyl-ethyl-dimethylammonium?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to optimize geometry and calculate electrostatic potential maps, highlighting charge distribution around the quaternary nitrogen .
- Molecular Dynamics (MD) : Simulate solvation behavior in water or organic solvents to assess aggregation tendencies.
- QSPR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with experimental properties like solubility or toxicity .
Q. What mechanistic insights explain the quaternization reaction pathways for this compound?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates under varying temperatures and concentrations to determine activation energy (Arrhenius analysis).
- Isotope Labeling : Use deuterated reagents (e.g., D₂O) to trace proton transfer steps in SN2 mechanisms .
- Intermediate Trapping : Employ quenching agents (e.g., sodium thiosulfate) to isolate and characterize transient species .
Q. How can researchers reconcile discrepancies in reported physicochemical properties (e.g., melting points) across studies?
- Methodological Answer :
- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to compare melting ranges and identify impurities .
- Standardized Protocols : Adopt IUPAC guidelines for measurements (e.g., heating rates of 1°C/min for melting point determination).
- Meta-Analysis : Systematically review literature (e.g., using PRISMA frameworks) to identify outliers and methodological inconsistencies .
Data Contradiction Analysis
Q. What strategies address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Testing : Use shake-flask methods with HPLC quantification under controlled conditions (25°C, 24 hr equilibration).
- Hansen Solubility Parameters : Calculate HSPs to predict solvent compatibility based on dispersion, polarity, and hydrogen-bonding contributions .
- Statistical Validation : Apply ANOVA to assess inter-laboratory variability in reported solubility values .
Research Design Recommendations
Q. How to design experiments investigating the compound’s interaction with biomembranes?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
